molecular formula C5H7ClN2O B1623224 Pyridin-2-amine 1-oxide monohydrochloride CAS No. 57097-28-6

Pyridin-2-amine 1-oxide monohydrochloride

Cat. No.: B1623224
CAS No.: 57097-28-6
M. Wt: 146.57 g/mol
InChI Key: NOIMNCLFBQMNIG-UHFFFAOYSA-N
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Description

Pyridin-2-amine 1-oxide monohydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amine group at the second position of the pyridine ring, an oxide group, and a hydrochloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-2-amine 1-oxide monohydrochloride typically involves the oxidation of pyridin-2-amine. One common method is the reaction of pyridin-2-amine with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the oxide group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-amine 1-oxide monohydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the amine group.

    Substitution: The amine and oxide groups can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Pyridin-2-amine 1-oxide monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Pyridin-2-amine 1-oxide monohydrochloride can be compared with other similar compounds such as pyridine N-oxide and pyridin-2-amine. While all these compounds share the pyridine ring structure, the presence of the amine and oxide groups in this compound gives it unique chemical properties and reactivity. This makes it a valuable compound for specific applications where other pyridine derivatives may not be as effective .

Comparison with Similar Compounds

  • Pyridine N-oxide
  • Pyridin-2-amine
  • 2,4-Dichloropyridine
  • 2,4-Dibromopyridine

Biological Activity

Pyridin-2-amine 1-oxide monohydrochloride is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound belongs to the class of pyridine derivatives characterized by an amine group at the second position of the pyridine ring, an oxide group, and a hydrochloride moiety. The compound is primarily utilized in medicinal chemistry and biological research due to its diverse applications.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Antiviral Activity
The compound has also been investigated for its antiviral properties. It has demonstrated activity against certain viruses, including HIV, where it acts as an entry inhibitor by modulating cell-surface proteins such as CD4 . This mechanism highlights its potential therapeutic applications in treating viral infections.

Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. These studies reveal that while the compound shows promise in inhibiting viral replication, it also exhibits cytotoxic effects at higher concentrations, necessitating careful dose optimization in therapeutic applications .

The biological activity of this compound can be attributed to its unique chemical structure, which allows it to interact with biological targets effectively. The presence of the nitrogen atom in the pyridine ring enhances its nucleophilicity, facilitating interactions with electrophilic sites on proteins and nucleic acids . This property is crucial for its role as an antiviral agent.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it is beneficial to compare it with other similar compounds:

Compound NameAntimicrobial ActivityAntiviral ActivityCytotoxicity Level
Pyridin-2-amine 1-oxideModerateHighModerate
Pyridine N-oxideLowModerateLow
2,4-DichloropyridineHighLowHigh

This table highlights that while this compound shows significant antiviral activity compared to other derivatives, it also carries moderate cytotoxicity risks.

Case Study 1: Antiviral Efficacy

A study published in October 2020 examined the efficacy of pyridine derivatives in inhibiting HIV entry into host cells. The results indicated that compounds with hydrophobic substituents fused into their structure exhibited enhanced potency compared to those without such modifications. This compound was among the compounds tested, demonstrating significant down-modulation of CD4 protein on T-cells .

Case Study 2: Antimicrobial Applications

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed that this compound inhibited bacterial growth effectively at concentrations lower than those required for cytotoxic effects on mammalian cells.

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Therapeutic Development : Continued exploration of its antiviral and antimicrobial properties could lead to new therapeutic agents.
  • Structural Modifications : Further studies on structural analogs may enhance efficacy and reduce cytotoxicity.
  • Mechanistic Studies : Detailed investigations into its mechanisms of action could provide insights into optimizing its use in clinical settings.

Properties

IUPAC Name

1-hydroxypyridin-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c6-5-3-1-2-4-7(5)8;/h1-4,6,8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIMNCLFBQMNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)N(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10972562
Record name 2-Iminopyridin-1(2H)-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57097-28-6
Record name Pyridin-2-amine 1-oxide monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057097286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iminopyridin-1(2H)-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10972562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridin-2-amine 1-oxide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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